Hexanoyl fentanyl
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Overview
Description
Hexanoyl fentanyl, also known as N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]hexanamide, is a synthetic opioid analgesic. It is structurally similar to fentanyl, a well-known potent opioid. This compound is primarily used in research and forensic applications due to its high potency and potential for abuse .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexanoyl fentanyl typically involves a multi-step process. The general synthetic route includes the following steps:
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Acylation: The final step involves reacting 4-anilino-N-phenethylpiperidine with hexanoyl chloride to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Hexanoyl fentanyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Nucleophilic substitution reactions can modify the piperidine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Hexanoyl fentanyl is primarily used in:
Chemistry: As a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.
Biology: In studies related to opioid receptor binding and activity.
Medicine: Research on pain management and the development of new analgesics.
Industry: Forensic toxicology to identify and quantify opioid analogs in biological samples .
Mechanism of Action
Hexanoyl fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in reduced neuronal excitability and pain perception .
Comparison with Similar Compounds
Fentanyl: The parent compound, widely used in clinical settings.
Acetyl fentanyl: Another potent synthetic opioid with similar effects.
Butyryl fentanyl: A fentanyl analog with a butyryl group instead of a hexanoyl group.
Furanyl fentanyl: Contains a furanyl group, leading to different pharmacological properties .
Uniqueness: Hexanoyl fentanyl is unique due to its hexanoyl group, which influences its lipophilicity and potency. This structural variation can affect its binding affinity to opioid receptors and its pharmacokinetic properties .
Properties
CAS No. |
2583550-66-5 |
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Molecular Formula |
C25H34N2O |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]hexanamide |
InChI |
InChI=1S/C25H34N2O/c1-2-3-6-15-25(28)27(23-13-9-5-10-14-23)24-17-20-26(21-18-24)19-16-22-11-7-4-8-12-22/h4-5,7-14,24H,2-3,6,15-21H2,1H3 |
InChI Key |
PWKBFVCAQVONRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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